HFIAP-1
Description
HFIAP-1 (Hagfish Intestinal Antimicrobial Peptide-1) is a cationic antimicrobial peptide (AMP) isolated from the Atlantic hagfish (Myxine glutinosa). It belongs to the cathelicidin family of AMPs, which are critical components of innate immunity in vertebrates . Structurally, this compound comprises 37 amino acid residues, with two brominated tryptophan residues (Br-Trp) at positions 7 and 32 . This bromination distinguishes it from its isoforms, HFIAP-2 (one Br-Trp at W7) and HFIAP-3 (29 residues, Br-Trp at W7). Non-brominated synthetic analogs of this compound exhibit broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria at concentrations of 2–16 µg/mL.
Properties
bioactivity |
Gram+ & Gram-, |
|---|---|
sequence |
GFFKKAWRKVKHAGRRVLDTAKGVGRHYVNNWLNRYR |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis of HFIAP-1 and Similar Compounds
Structural Features
This compound shares homology with other AMPs across species but exhibits unique structural traits. A comparison with key analogs is summarized in Table 1 .
Table 1: Structural and Functional Comparison of this compound and Related AMPs
Key Observations :
- Bromination : Brominated tryptophan residues in this compound and its isoforms enhance protease resistance without altering antimicrobial potency .
- Sequence Length : Shorter isoforms like HFIAP-3 retain activity but may exhibit reduced stability due to fewer residues.
- Evolutionary Divergence : this compound’s cathelicidin-like domain is absent in BjAMP1, suggesting convergent evolution of AMPs in divergent species .
Functional and Mechanistic Comparisons
- Antimicrobial Spectrum :
this compound and its isoforms demonstrate broad-spectrum activity comparable to vipericidins (MIC: 1–8 µg/mL for vipericidins vs. 2–16 µg/mL for HFIAPs) . However, vipericidins exhibit hemolytic activity, which is absent in HFIAPs, making the latter safer for therapeutic applications . - Mechanism of Action :
Like other cathelicidins, this compound disrupts bacterial membranes via electrostatic interactions with anionic lipids. In contrast, BjAMP1 lacks the cathelin domain, suggesting a distinct mode of action involving cationic regions targeting intracellular components . - Protease Resistance: Bromination in this compound significantly improves resistance to trypsin and chymotrypsin compared to non-brominated AMPs like moronecidin .
Evolutionary and Phylogenetic Insights
- This compound’s signal peptide has been used to identify AMPs in evolutionarily distant species, such as the amphioxus Branchiostoma japonicum (BjAMP1), despite low sequence homology in mature peptides .
- Vipericidins and HFIAPs share a common ancestral cathelicidin scaffold but diverged functionally: vipericidins evolved hemolytic properties for venom toxicity, while HFIAPs specialized in mucosal immunity .
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